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molecular formula C6H3ClINO2 B1590745 1-Chloro-4-iodo-2-nitrobenzene CAS No. 41252-95-3

1-Chloro-4-iodo-2-nitrobenzene

Cat. No. B1590745
M. Wt: 283.45 g/mol
InChI Key: YHIUICUDBKZVBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08975418B2

Procedure details

To a jacketed reactor, N,N-dimethylacetamide (DMAc) (120 mL) and sodium ethylate (NaOEt) powder (12.1 g) is charged at 20° C. Diethylmalonate (28.8 g) is added dropwise into the above mixture while keeping internal temperature at around 10° C. After finishing addition, warm up the mixture to 20° C., and continue to stir for another 10 minutes. Then, 2-chloro-5-iodonitrobenzene (17 g) is added in one portion, and heat the mixture to 78° C. and stir for usually at least 2.5 hours until process monitor shows almost complete conversion. The resulting mixture is cooled down to 20° C., and it is quenched by 2 N cold aq. HCl solution (180 mL). The bottom yellow oil was transferred to a jacket reactor with ethanol (92 mL) in it. Then, to the above solution the first portion of SnCl2.2H2O (30 g) powder is added, and the resulting mixture is heated to 70° C. and stirred for 1 hour. The second portion of SnCl2.2H2O (30 g) is added, the mixture is stirred usually at least 0.5 hour until process monitor shows almost complete conversion. Then, heat the resulting mixture to 80° C. and add 36% aq. HCl solution (60 mL) during 0.5 hour. The mixture is stirred for at least 2.5 hours until process monitor shows almost complete conversion. Then, to the mixture water (90 mL) is added and the resulting mixture is cooled down to 20° C. Collect the solid by filtration and wash the solid with water (250 mL) to afford the crude 6-iodo-2-oxindole. Then, it is purified by crystallization with acetic acid (HOAc) (110 mL), and followed by washing with 3 N aq. HCl solution (80 mL) to afford the 6-iodo-2-oxindole in 53% yield and 99% HPLC purity (Rt=7.45 min).
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two
Quantity
12.1 g
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Three
Yield
53%

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][O-:3].[Na+].C(C(CC)(C([O-])=O)C([O-])=O)C.Cl[C:17]1[CH:22]=[CH:21][C:20]([I:23])=[CH:19][C:18]=1[N+:24]([O-])=O>CN(C)C(=O)C>[I:23][C:20]1[CH:19]=[C:18]2[C:17]([CH2:1][C:2](=[O:3])[NH:24]2)=[CH:22][CH:21]=1 |f:0.1|

Inputs

Step One
Name
Quantity
28.8 g
Type
reactant
Smiles
C(C)C(C(=O)[O-])(C(=O)[O-])CC
Step Two
Name
Quantity
17 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)I)[N+](=O)[O-]
Step Three
Name
Quantity
12.1 g
Type
reactant
Smiles
CC[O-].[Na+]
Name
Quantity
120 mL
Type
solvent
Smiles
CN(C(C)=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
to stir for another 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at around 10° C
ADDITION
Type
ADDITION
Details
addition
TEMPERATURE
Type
TEMPERATURE
Details
heat the mixture to 78° C.
STIRRING
Type
STIRRING
Details
stir for usually at least 2.5 hours until process monitor
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is cooled down to 20° C.
CUSTOM
Type
CUSTOM
Details
it is quenched by 2 N cold aq. HCl solution (180 mL)
CUSTOM
Type
CUSTOM
Details
The bottom yellow oil was transferred to a jacket reactor with ethanol (92 mL) in it
ADDITION
Type
ADDITION
Details
Then, to the above solution the first portion of SnCl2.2H2O (30 g) powder is added
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture is heated to 70° C.
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
The second portion of SnCl2.2H2O (30 g) is added
STIRRING
Type
STIRRING
Details
the mixture is stirred usually at least 0.5 hour until process monitor
TEMPERATURE
Type
TEMPERATURE
Details
Then, heat the resulting mixture to 80° C.
ADDITION
Type
ADDITION
Details
add 36% aq. HCl solution (60 mL) during 0.5 hour
Duration
0.5 h
STIRRING
Type
STIRRING
Details
The mixture is stirred for at least 2.5 hours until process monitor
ADDITION
Type
ADDITION
Details
Then, to the mixture water (90 mL) is added
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture is cooled down to 20° C
CUSTOM
Type
CUSTOM
Details
Collect the solid
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
wash the solid with water (250 mL)
CUSTOM
Type
CUSTOM
Details
to afford the crude 6-iodo-2-oxindole
CUSTOM
Type
CUSTOM
Details
Then, it is purified by crystallization with acetic acid (HOAc) (110 mL)
WASH
Type
WASH
Details
by washing with 3 N aq. HCl solution (80 mL)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
IC1=CC=C2CC(NC2=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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